![molecular formula C19H14N6O4 B3277240 N-(4-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 656831-85-5](/img/structure/B3277240.png)

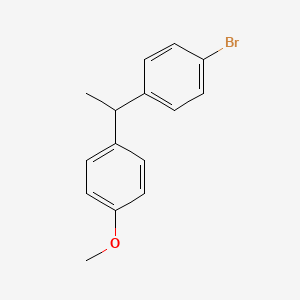

N-(4-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Übersicht

Beschreibung

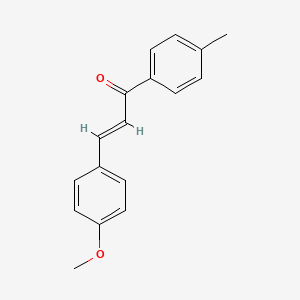

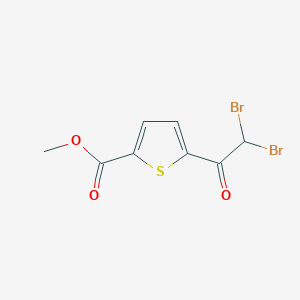

“N-(4-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide” is a complex organic compound that contains a pyrazolopyrimidine core, which is a fused pyrazole and pyrimidine ring. This core is substituted with a phenyl group at one position and an acetamide group at another. The phenyl group is further substituted with a nitro group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized via condensation reactions. For example, 5-amino-1-phenylpyrazole-4-carboxamide can be condensed with benzoyl isothiocyanate to yield a related compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitro group on the phenyl ring, which is electron-withdrawing and could make the ring more susceptible to electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

- AB00684974-01 has demonstrated antimicrobial properties against bacteria, fungi, and other pathogens. Researchers explore its potential as a novel antibiotic or antifungal agent .

- In vitro studies suggest that AB00684974-01 may modulate inflammatory pathways. Its ability to inhibit specific enzymes or cytokines involved in inflammation makes it a candidate for developing anti-inflammatory drugs .

- The compound’s structural features hint at potential anticancer activity. Researchers investigate its effects on cancer cell lines, tumor growth, and apoptosis pathways. AB00684974-01 might serve as a lead compound for developing targeted therapies .

- Some studies propose that AB00684974-01 could protect neurons from oxidative stress or excitotoxicity. Its pyrazolo[3,4-d]pyrimidine scaffold may interact with neuronal receptors, making it relevant for neurodegenerative disease research .

- AB00684974-01 exhibits interesting photophysical behavior, including fluorescence emission. Researchers explore its use as a fluorescent probe for cellular imaging or as a sensor for specific analytes .

- The compound’s unique structure makes it suitable for materials applications. Researchers investigate its use in organic electronics, sensors, or as a building block for functional materials .

Antimicrobial Activity

Anti-Inflammatory Effects

Cancer Research

Neuroprotection

Photophysical Properties

Materials Science

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . These interactions can lead to changes in the conformation and function of the target, potentially altering cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been reported to exhibit antitumor activities, suggesting that this compound may also have potential anticancer effects .

Action Environment

The action, efficacy, and stability of N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .

Eigenschaften

IUPAC Name |

N-(4-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O4/c26-17(22-13-6-8-15(9-7-13)25(28)29)11-23-12-20-18-16(19(23)27)10-21-24(18)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRHSHZZEXVERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B3277199.png)

![8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3277206.png)

![[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B3277232.png)

![7-Chlorobenzo[d]isoxazole](/img/structure/B3277248.png)